molecular formula C21H33N3O B247589 1'-benzyl-4-(morpholin-4-yl)-1,4'-bipiperidine

1'-benzyl-4-(morpholin-4-yl)-1,4'-bipiperidine

Cat. No.: B247589
M. Wt: 343.5 g/mol
InChI Key: MVHKHYJHQRHXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is a complex organic compound that features a bipiperidine core with a benzyl group and a morpholine ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4’-bipiperidine with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in pharmacological research .

Medicine

Medically, [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antidiabetic agent due to its ability to modulate glucose levels .

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- apart is its combination of a bipiperidine core with both benzyl and morpholine groups. This unique structure provides a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

4-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]morpholine

InChI

InChI=1S/C21H33N3O/c1-2-4-19(5-3-1)18-22-10-6-20(7-11-22)23-12-8-21(9-13-23)24-14-16-25-17-15-24/h1-5,20-21H,6-18H2

InChI Key

MVHKHYJHQRHXGW-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4

Origin of Product

United States

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